molecular formula C19H24N2O4 B12898039 N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 89151-58-6

N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B12898039
CAS No.: 89151-58-6
M. Wt: 344.4 g/mol
InChI Key: JFMAGORHGLZLHC-UHFFFAOYSA-N
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Description

N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide likely involves multiple steps, including the formation of the isoxazole ring and the attachment of the benzamide group. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.

    Attachment of Benzamide Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the ethylpent-1-en-3-yl group.

    Reduction: Reduction of the isoxazole ring under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for therapeutic properties or as a drug candidate.

    Industry: Utilized in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide: can be compared with other isoxazole-containing compounds or benzamide derivatives.

    Isoxazole Derivatives: Compounds with similar ring structures but different substituents.

    Benzamide Derivatives: Compounds with variations in the benzamide moiety.

Uniqueness

The uniqueness of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may lie in its specific substituents and their influence on the compound’s chemical and biological properties.

Properties

CAS No.

89151-58-6

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-(3-ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C19H24N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h6,9-12H,1,7-8H2,2-5H3,(H,20,22)

InChI Key

JFMAGORHGLZLHC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C=C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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